N(4), O(2')-Dimethylcytidine

概要

説明

Synthesis Analysis

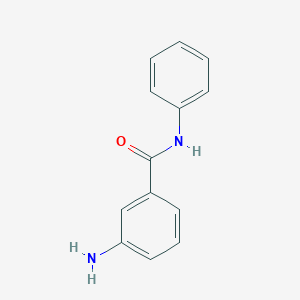

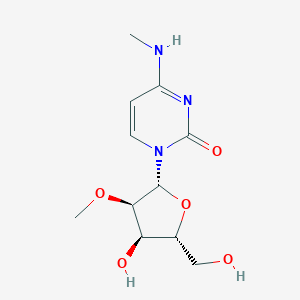

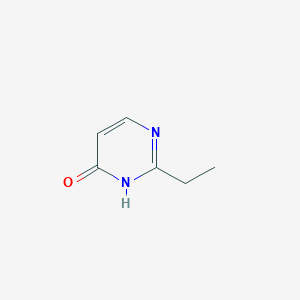

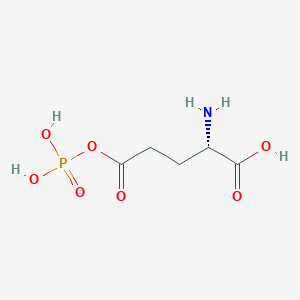

N(4), O(2')-Dimethylcytidine has been successfully prepared from Escherichia coli rRNA in sufficient quantity, allowing for detailed structural analysis. The synthesis involves isolating the compound from bacterial rRNA, utilizing degradative and spectrophotometric procedures to characterize its base as N4-methylcytosine and its sugar as O2′-methylribose, which possesses a furanosyl ring structure in the β-configuration (Nichols & Lane, 1968).

科学的研究の応用

Characterization in Escherichia coli RNA : N(4), O(2')-Dimethylcytidine has been identified as a rare nucleoside constituent of Escherichia coli 16-S ribosomal RNA (rRNA), present in about one residue per polynucleotide chain. This compound has been structurally analyzed, showing the presence of N4-methylcytosine and O2′-methylribose, suggesting its significance in bacterial rRNA (Nichols & Lane, 1968).

RNA Acetylation in Eukaryotic mRNA and Archaea : N(4), O(2')-Dimethylcytidine has been studied in the context of N4-acetylcytidine (ac4C), a modification present in eukaryotic mRNA and archaeal RNA. This research explores the distribution, dynamics, and functions of cytidine acetylation, revealing its widespread presence and temperature-dependent acetylation in hyperthermophilic archaea, which may have a thermoadaptive role (Sas-Chen et al., 2020).

Biological Functions and Clinical Relevance : The role of N4-acetylcytidine (ac4C) in gene expression regulation and its association with various human diseases, particularly cancer, has been examined. The modification is found in tRNA and rRNA, and recent studies have identified extensive ac4C modifications in human and yeast mRNAs, indicating its importance in translation efficiency and mRNA stability (Jin et al., 2020).

Properties in miRNA Mimics : N(4), O(2')-Dimethylcytidine has been investigated in the context of micro RNA (miRNA) mimics. The incorporation of N(4),N(4)-dimethylcytidine into RNAs has been studied, revealing its effects on hybridization affinity and miRNA-mediated silencing. This research provides insights into the use of modified nucleotides as negative controls in miRNA experiments (Guennewig et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGRQLXOMSOMV-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156571 | |

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(4), O(2')-Dimethylcytidine | |

CAS RN |

13048-95-8 | |

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)